Dasantafil
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dasantafil involves multiple steps, starting with the preparation of the core xanthine structure. . Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The final product undergoes rigorous quality control to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Dasantafil undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups on this compound.
Substitution: Substitution reactions can introduce different substituents to enhance its activity
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of this compound, which are studied for their pharmacological properties .
Scientific Research Applications
Chemistry: Used as a model compound to study PDE5A inhibition and related chemical reactions.
Biology: Investigated for its effects on cellular signaling pathways involving PDE5A.
Medicine: Explored as a treatment for erectile dysfunction and other genitourinary disorders.
Industry: Potential applications in the development of new pharmaceuticals and therapeutic agents .
Mechanism of Action
Dasantafil exerts its effects by inhibiting the enzyme PDE5A, which is involved in the breakdown of cyclic guanosine monophosphate (cGMP). By inhibiting PDE5A, this compound increases the levels of cGMP, leading to smooth muscle relaxation and increased blood flow in the penis. This mechanism is similar to other PDE5A inhibitors like sildenafil and tadalafil .
Comparison with Similar Compounds
Similar Compounds
Sildenafil: Another PDE5A inhibitor used to treat erectile dysfunction.
Tadalafil: Known for its longer duration of action compared to other PDE5A inhibitors.
Vardenafil: Similar to sildenafil but with a slightly different chemical structure .
Uniqueness of Dasantafil
This compound is unique due to its specific amino substituents in the imidazole 2-position, which enhance its activity as a PDE5A inhibitor.
Properties
IUPAC Name |
7-[(3-bromo-4-methoxyphenyl)methyl]-1-ethyl-8-[[(1R,2R)-2-hydroxycyclopentyl]amino]-3-(2-hydroxyethyl)purine-2,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28BrN5O5/c1-3-26-20(31)18-19(27(9-10-29)22(26)32)25-21(24-15-5-4-6-16(15)30)28(18)12-13-7-8-17(33-2)14(23)11-13/h7-8,11,15-16,29-30H,3-6,9-10,12H2,1-2H3,(H,24,25)/t15-,16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCJYGWGQCPDYSL-HZPDHXFCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(N=C(N2CC3=CC(=C(C=C3)OC)Br)NC4CCCC4O)N(C1=O)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)C2=C(N=C(N2CC3=CC(=C(C=C3)OC)Br)N[C@@H]4CCC[C@H]4O)N(C1=O)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28BrN5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30205480 | |
Record name | Dasantafil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30205480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
522.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
569351-91-3 | |
Record name | Dasantafil [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0569351913 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dasantafil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30205480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DASANTAFIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48P711MI2G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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